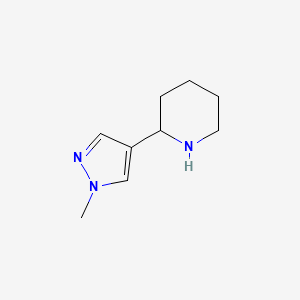

2-(1-methyl-1H-pyrazol-4-yl)piperidine

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOUDDCZCGJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343116-48-2 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1-methyl-1H-pyrazol-4-yl)piperidine chemical structure and properties

Structural Architecture, Synthesis, and Pharmacological Utility

Executive Summary

2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS: 1343116-48-2) is a bicyclic heterocyclic scaffold characterized by a saturated piperidine ring linked at its C2 position to the C4 position of an aromatic 1-methylpyrazole.[1] This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and GPCR modulators. Its value lies in its dual nature: the piperidine moiety provides a basic center for ionic interactions (e.g., with Asp/Glu residues in binding pockets), while the pyrazole ring offers a rigid aromatic spacer capable of

Chemical Identity & Structural Analysis[2][3]

2.1 Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-4-yl)piperidine |

| CAS Number | 1343116-48-2 |

| Molecular Formula | |

| Molecular Weight | 165.24 g/mol |

| SMILES | CN1C=C(C2CCCCN2)C=N1 |

| InChI Key | FPOOUDDCZCGJML-UHFFFAOYSA-N |

2.2 Stereochemistry and Conformational Dynamics

The molecule possesses a single chiral center at the C2 position of the piperidine ring, resulting in two enantiomers: (R)- and (S)-2-(1-methyl-1H-pyrazol-4-yl)piperidine.

-

Equatorial Preference: In solution, the bulky pyrazole substituent at C2 predominantly occupies the equatorial position of the piperidine chair conformation to minimize 1,3-diaxial interactions.

-

Rotatable Bond: The

bond allows rotation, but the energy minimum typically aligns the pyrazole plane partially orthogonal to the piperidine average plane to reduce steric clash with the piperidine NH.

Physicochemical Properties

Understanding the physicochemical profile is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery.

| Property | Value / Range | Significance |

| pKa (Piperidine NH) | ~10.5 (Predicted) | Highly basic; exists as a cation at physiological pH (7.4), promoting solubility and ionic binding. |

| pKa (Pyrazole N) | ~2.5 | Weakly basic; remains uncharged at physiological pH. |

| LogP (Octanol/Water) | 0.5 – 0.8 | Low lipophilicity indicates good aqueous solubility but requires optimization for membrane permeability. |

| TPSA | ~40 Ų | Favorable for blood-brain barrier (BBB) penetration if the basic amine is masked or transiently neutralized. |

| H-Bond Donors | 1 (Piperidine NH) | Critical for H-bonding with backbone carbonyls in protein targets. |

| H-Bond Acceptors | 2 (Pyrazole N, Piperidine N) | Facilitates water solubility and target engagement. |

Synthetic Methodology

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine is best approached via a robust Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation . This route minimizes side reactions and allows for scalability.

4.1 Retrosynthetic Analysis

The target is disassembled into two key precursors:

-

2-Bromopyridine (Electrophile)

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Nucleophile)

4.2 Detailed Protocol

Step 1: Suzuki Coupling (Formation of Pyridine Intermediate)

-

Reagents: 2-Bromopyridine (1.0 eq), Pyrazole Boronate Ester (1.1 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions: Heat to 90°C under

atmosphere for 12 hours. -

Mechanism: The Pd(0) catalyst inserts into the C-Br bond. Transmetallation with the boronate ester transfers the pyrazole group, followed by reductive elimination to form 2-(1-methyl-1H-pyrazol-4-yl)pyridine .

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Catalytic Hydrogenation (Pyridine Reduction)

-

Reagents: Pyridine intermediate (from Step 1),

(Adams' Catalyst, 5 wt%) or -

Solvent: Methanol or Acetic Acid.

-

Conditions: Hydrogen atmosphere (

balloon or 50 psi Parr shaker) at RT for 16-24 hours. -

Critical Note: Acidification (HCl or AcOH) is crucial to protonate the pyridine nitrogen, activating the ring toward reduction and preventing catalyst poisoning by the generated amine.

-

Workup: Filter catalyst through Celite. Concentrate filtrate. Neutralize with NaOH to liberate the free base or recrystallize as the HCl salt.

4.3 Synthesis Workflow Diagram

Caption: Two-step synthetic pathway utilizing cross-coupling and catalytic reduction to access the target scaffold.

Medicinal Chemistry Applications

This scaffold acts as a versatile "fragment" in modern drug design.

5.1 Kinase Inhibition (JAK/ROCK Pathways)

The 2-(pyrazolyl)piperidine motif mimics the adenosine ring of ATP.

-

Binding Mode: The pyrazole N2 and the piperidine NH can form a donor-acceptor motif that interacts with the "hinge region" of kinase enzymes (e.g., JAK1/2/3).

-

Spacer Function: The pyrazole ring orients the piperidine into the ribose-binding pocket or solvent-exposed region, allowing for further substitution (e.g., N-alkylation of piperidine) to tune selectivity.

5.2 GPCR Ligands

In aminergic GPCRs (Dopamine, Serotonin), the basic piperidine nitrogen serves as the primary anchor, forming a salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3). The pyrazole moiety extends into accessory binding pockets (e.g., TM5/TM6) to provide subtype selectivity.

5.3 Pharmacophore Interaction Map

Caption: Pharmacophore mapping illustrating key interactions between the scaffold and protein binding pockets.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

-

1H NMR (DMSO-d6, 400 MHz):

- 8.0 - 7.5 ppm: 2H singlets (Pyrazole CH).

-

3.8 ppm: 3H singlet (

-

3.5 - 3.0 ppm: Multiplets (Piperidine

-

1.8 - 1.4 ppm: Multiplets (Piperidine

-

LC-MS:

-

Positive Mode (

): -

Retention time will be short on reverse-phase C18 columns due to high polarity unless high pH buffer is used.

-

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[2] The free base is likely corrosive to mucous membranes due to high basicity.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Sigma-Aldrich. 2-(1-methyl-1H-pyrazol-4-yl)piperidine Product Page. Link

-

PubChem. Compound Summary: (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine (Isomer Analog). Link

-

Enamine. Building Blocks: Pyrazole-Piperidine Scaffolds. Link

-

BldPharm. Product Analysis: 2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine. Link

-

MDPI Molecules. Amino-Pyrazoles in Medicinal Chemistry: A Review. Link

Sources

The Pyrazolyl-Piperidine Scaffold: From Cannabinoid Modulation to Kinase Inhibition

Executive Summary

The pyrazolyl-piperidine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Historically defined by the cannabinoid type-1 (CB1) receptor antagonist Rimonabant , this scaffold has evolved beyond metabolic regulation.

This guide analyzes the pharmacological duality of pyrazolyl-piperidine derivatives:

-

G-Protein Coupled Receptor (GPCR) Modulation: Specifically CB1 inverse agonism for metabolic disorders.

-

Kinase Inhibition: ATP-competitive inhibition in oncology (CDK, VEGFR, PIM-1).

The Pharmacophore: Structural Logic

The utility of the pyrazolyl-piperidine scaffold stems from the synergistic physicochemical properties of its two core heterocycles.

The Pyrazole Core (The Anchor)

-

Role: Acts as the rigid central scaffold that orients peripheral substituents.

-

Electronic Features: The pyrazole ring is aromatic and planar. In kinase inhibitors, the nitrogen atoms often serve as hydrogen bond acceptor/donor pairs, interacting with the "hinge region" of the ATP binding pocket.

-

Substitution: The N1, C3, and C5 positions allow for the introduction of aryl groups (for hydrophobic pocket filling) or polar motifs.

The Piperidine Moiety (The Tail)

-

Role: Modulates pharmacokinetic (PK) properties and solubility.

-

Basicity: The piperidine nitrogen (pKa ~11) is often protonated at physiological pH, improving aqueous solubility.

-

Binding: In GPCRs, this moiety often protrudes into solvent-exposed regions or interacts with specific aspartic acid residues (e.g., Asp3.32 in aminergic GPCRs) via salt bridges.

Primary Pharmacological Class: CB1 Receptor Antagonists

The most well-characterized application of this scaffold is the 1,5-diarylpyrazole-3-carboxamide class, exemplified by Rimonabant (SR141716).

Mechanism of Action: Inverse Agonism

Unlike neutral antagonists that merely block agonist binding, pyrazolyl-piperidine derivatives often function as inverse agonists .[1] They stabilize the CB1 receptor in its inactive (

Signaling Blockade:

-

Endogenous State: CB1 activation

-

Drug Effect: Rimonabant binding

Prevention of

Visualization: CB1 Signaling & Antagonism

The following diagram illustrates the signal transduction pathway modulated by pyrazolyl-piperidine antagonists.

Figure 1: Mechanism of CB1 modulation. The pyrazolyl-piperidine antagonist prevents Gi/o coupling, reversing the suppression of cAMP.

Structure-Activity Relationship (SAR)

For the 1,5-diarylpyrazole-3-carboxamide series:

-

Position 1 (N1): Requires a 2,4-dichlorophenyl group for optimal hydrophobic interaction.

-

Position 5 (C5): A 4-chlorophenyl group provides steric bulk essential for receptor subtype selectivity (CB1 vs. CB2).

-

Position 3 (C3): The carboxamide linker is non-negotiable. The piperidine ring attached here tolerates substitution (e.g., 4-amino) but ring opening often leads to loss of potency.

Emerging Pharmacological Class: Kinase Inhibitors

Recent medicinal chemistry has repurposed this scaffold for oncology, targeting Cyclin-Dependent Kinases (CDKs) and VEGFR.

Mechanism: ATP Competition

In this context, the pyrazole ring functions as a Type I Inhibitor .

-

Binding Mode: The pyrazole nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase (mimicking the adenine ring of ATP).

-

Selectivity: The piperidine tail extends into the solvent-exposed region, often interacting with acidic residues (e.g., Asp86 in CDK2) to tune selectivity against other kinases.

Case Study: AT7519

AT7519 is a pyrazole-3-carboxamide derivative currently in clinical trials.[2] It inhibits CDK1, CDK2, and CDK9. The piperidine moiety in AT7519 improves solubility and pharmacokinetic profile compared to earlier pyrazole analogs.

Experimental Protocols

The following protocols are designed to be self-validating, including specific quality control (QC) steps.

Synthesis of 1,5-Diarylpyrazole-3-Carboxamide Derivatives

Objective: Synthesize the core scaffold via Claisen condensation and hydrazine cyclization.

Reagents:

-

4-Chloropropiophenone

-

Diethyl oxalate[3]

-

Lithium hexamethyldisilazide (LiHMDS)

-

2,4-Dichlorophenylhydrazine

-

1-Aminopiperidine (or Piperidine)

Workflow Diagram:

Figure 2: Synthetic route for the generation of the pyrazolyl-piperidine core.

Step-by-Step Methodology:

-

Claisen Condensation:

-

Cyclization:

-

Dissolve the crude diketoester in Ethanol. Add 2,4-dichlorophenylhydrazine hydrochloride.

-

Reflux for 2 hours.

-

Critical Causality: The regiochemistry (1,5- vs 1,3-isomer) is determined here. The 1,5-isomer is favored under acidic conditions/hydrochloride salt usage, but must be verified by NOESY NMR (Nuclear Overhauser Effect Spectroscopy).

-

-

Amide Coupling:

-

Hydrolyze the ester (LiOH, THF/Water).

-

Activate the acid with EDC/HOBt in DMF. Add the piperidine derivative.[5]

-

Stir at RT for 12h.

-

Validation: Final purity >95% by HPLC is required for biological assays.

-

Biological Assay: CB1 Radioligand Binding

Objective: Determine the binding affinity (

Protocol:

-

Membrane Preparation: Use CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-EDTA buffer.

-

Incubation:

-

Mix 50 µg membrane protein.

-

Add 0.5 nM [

H]CP55,940 (High affinity agonist radioligand). -

Add test compound (concentration range:

to

-

-

Equilibrium: Incubate at 30°C for 60 minutes.

-

Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

Self-Validating Controls:

-

Non-Specific Binding (NSB): Define using 10 µM unlabeled Rimonabant.

-

Positive Control: Run a standard curve with SR141716. Expected

~ 2-5 nM. -

Acceptance Criteria: Z-factor > 0.5 for the assay plate.

Comparative Data Summary

| Feature | CB1 Antagonists (e.g., Rimonabant) | Kinase Inhibitors (e.g., AT7519) |

| Primary Target | Cannabinoid Receptor 1 (GPCR) | Cyclin-Dependent Kinases (Enzyme) |

| Binding Site | Transmembrane Bundle (Orthosteric) | ATP Binding Pocket (Hinge Region) |

| Key Interaction | Hydrophobic stacking (Aryl groups) | H-bonding (Pyrazole nitrogens) |

| Piperidine Role | H-bonding to Lys192 (putative); PK modulation | Solvent interaction; Solubility |

| Therapeutic Use | Obesity (Withdrawn), Smoking Cessation | Oncology (Solid tumors, Leukemia) |

References

-

Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor.[6] FEBS Letters. Link

-

Lange, J. H., & Kruse, C. G. (2005).[6] Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists. Drug Discovery Today. Link

-

Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Link

-

Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry. Link

-

Xie, X. Q., et al. (2011). Rational design of novel pyrazolyl-piperidine analogs as Factor Xa inhibitors. Journal of Medicinal Chemistry. Link

Sources

- 1. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

2-(1-methyl-1H-pyrazol-4-yl)piperidine medicinal chemistry scaffold

The 2-(1-methyl-1H-pyrazol-4-yl)piperidine Scaffold: A Technical Guide for Medicinal Chemists

Part 1: Executive Summary & Scaffold Profile

The "Kinked" Bioisostere in Modern Drug Design

The 2-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold represents a high-value pharmacophore in contemporary medicinal chemistry, particularly within the kinase and GPCR inhibitor spaces. Unlike its linear isomer (the 4-substituted piperidine), this C2-substituted scaffold introduces a critical "kink" or angular vector (approx. 60–120° depending on conformation) that allows for unique exploration of binding pockets, specifically in orthosteric sites where "L-shaped" or "U-shaped" conformations are required.

This scaffold serves two primary medicinal chemistry functions:

-

Solubility & Basicity Modulation: The piperidine ring (pKa ~10–11) provides a solubilizing basic center, while the pyrazole moiety (weakly basic) serves as a stable, electron-rich aromatic system capable of

stacking and hydrogen bonding (acceptor at N2). -

Bioisosteric Replacement: It acts as a saturated, solubilizing bioisostere for biaryl systems (e.g., 2-phenylpyridine) or conformationally flexible replacement for ethyl-linked amines.

| Property | Value (Approx.) | Medicinal Chemistry Significance |

| Molecular Weight | 165.24 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| cLogP | ~0.8 – 1.2 | Highly favorable for CNS penetration and oral bioavailability. |

| H-Bond Donors | 1 (Piperidine NH) | Critical for salt formation and solvent interaction. |

| H-Bond Acceptors | 2 (Pyrazole N, Piperidine N) | Pyrazole N2 is a key vector for hinge binding in kinases. |

| Chirality | 1 Center (C2) | Enantiomers often show >100-fold potency differences. |

Part 2: Synthetic Strategies

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine is non-trivial due to the specific C2-regiochemistry. The most robust industrial route involves the construction of the biaryl (pyridine-pyrazole) precursor followed by heterogeneous hydrogenation.

Strategy A: The Pyridine Reduction Route (Scalable)

This is the industry-standard approach, prioritizing yield and purification ease.

Step 1: Suzuki-Miyaura Cross-Coupling A 2-halopyridine is coupled with a 1-methyl-4-pyrazole boronate ester. This establishes the carbon-carbon bond between the two heterocycles.

Step 2: Heterogeneous Hydrogenation The pyridine ring is selectively reduced to the piperidine. This step creates the chiral center at C2.

-

Note: This produces a racemic mixture requiring chiral resolution (SFC or tartaric acid salt formation) or the use of asymmetric hydrogenation catalysts.

Strategy B: Asymmetric Hydrogenation (Enantioselective)

For clinical candidates, avoiding resolution is preferred. Iridium-catalyzed asymmetric hydrogenation of the pyridine precursor (using chiral P,N-ligands like Ph-PHOX) can yield the (S)- or (R)-enantiomer with high ee (enantiomeric excess).

Visualization: Synthetic Workflow

Figure 1: Divergent synthetic pathways for the generation of the racemic and enantiopure scaffold.

Part 3: Experimental Protocols

Disclaimer: All procedures should be performed in a fume hood with appropriate PPE. Verify chemical safety data sheets (SDS) before use.

Protocol 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridine (Intermediate)

Objective: To couple the pyridine and pyrazole rings via Suzuki reaction.

-

Reagents:

-

2-Bromopyridine (1.0 equiv, 10 mmol)

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv, 11 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv, 30 mmol)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration)

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with 2-bromopyridine, the pyrazole boronate, and K₂CO₃.

-

Step 2: Add the Dioxane/Water mixture and sparge with Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

-

Step 3: Add the Pd(dppf)Cl₂ catalyst.

-

Step 4: Heat the reaction to 90°C (or reflux) under Nitrogen atmosphere for 4–16 hours. Monitor by LCMS for consumption of the bromide.

-

Step 5: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

-

Step 6: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Step 7: Purify via flash column chromatography (SiO₂, Gradient: 0–50% EtOAc in Hexanes). The product is typically a white to off-white solid.

-

Protocol 2: Hydrogenation to 2-(1-methyl-1H-pyrazol-4-yl)piperidine

Objective: Reduction of the pyridine ring to the piperidine core.

-

Reagents:

-

2-(1-methyl-1H-pyrazol-4-yl)pyridine (Intermediate from Protocol 1)

-

Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (10 wt% loading)

-

Solvent: Acetic Acid (AcOH) (0.1 M) or Methanol with 1.0 eq HCl.

-

Hydrogen Gas (H₂) (Balloon pressure or Parr shaker at 40 psi).

-

-

Procedure:

-

Step 1: Dissolve the intermediate in Acetic Acid in a hydrogenation vessel.

-

Step 2: Carefully add PtO₂ (Caution: Pyrophoric when dry; add under an inert gas stream or as a slurry).

-

Step 3: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x).

-

Step 4: Stir vigorously under H₂ atmosphere (Balloon pressure is often sufficient, but 40-50 psi speeds up the reaction) at room temperature for 12–24 hours.

-

Step 5: Monitor by LCMS. The mass will shift by +6 Da (M+H).

-

Step 6: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Step 7: Concentrate the filtrate.

-

Step 8 (Workup): The residue will be the acetate salt. To obtain the free base, dissolve in DCM, wash with saturated NaHCO₃ (aq), dry over Na₂SO₄, and concentrate.

-

Step 9: If chiral resolution is required, proceed to Chiral SFC (Supercritical Fluid Chromatography) using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

-

Part 4: Medicinal Chemistry Applications & SAR

Kinase Inhibition (The Hinge Binder)

In kinase inhibitors, the pyrazole moiety is a classic "hinge binder." The N2 nitrogen of the pyrazole can accept a hydrogen bond from the backbone NH of the kinase hinge region.

-

Role of the Piperidine: The piperidine ring projects into the "solvent front" or the "ribose pocket," depending on the vector. The basic amine (pKa ~11) often forms a salt bridge with a conserved Aspartate or Glutamate residue (e.g., the catalytic lysine or a surface residue), significantly improving potency and solubility.

-

Vector Analysis: The C2-linkage angles the piperidine away from the hinge, allowing the exploration of hydrophobic pockets that are inaccessible to the linear C4-isomer.

GPCR Ligands (The Aminergic Mimic)

For aminergic GPCRs (Dopamine, Serotonin, Histamine), the piperidine nitrogen mimics the basic nitrogen of the endogenous neurotransmitter.

-

Bioisosterism: The 2-(pyrazol-4-yl) group acts as a bulky, lipophilic replacement for the phenyl ring found in scaffolds like methylphenidate or phenylpiperidines, but with lower lipophilicity (LogP) and different metabolic liabilities.

Visualization: Pharmacophore & Binding Mode

Figure 2: Pharmacophore mapping of the scaffold interacting with a theoretical protein target.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Suzuki | Catalyst poisoning or O2 presence. | Sparge solvents with N2 for >15 mins. Switch to Pd(dppf)Cl2 or Pd(PPh3)4. |

| Incomplete Hydrogenation | Catalyst deactivation. | Add a fresh portion of PtO2. Ensure the starting material is free of sulfur/thiol poisons. Increase H2 pressure (50 psi). |

| Over-Reduction | Reduction of the pyrazole ring. | Pyrazoles are generally stable, but if observed, switch to Pd/C or lower the temperature. |

| Racemization | Harsh conditions during workup. | Avoid strong bases or high heat if working with enantiomerically enriched material. |

References

-

Glorius, F. et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (General methodology for pyridine reduction).

-

Pfizer Inc. (2011). "Crizotinib (Xalkori) Prescribing Information." FDA Access Data. (Reference for pyrazole-piperidine scaffolds in kinase inhibitors).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Bioisosterism of pyrazoles and piperidines).

-

Chemical Book. (2024). "2-(1-Methyl-1H-pyrazol-4-yl)piperidine Product Page." (Commercial availability and physical properties).

Methodological & Application

Reagents for N-methylation of pyrazolyl piperidine intermediates

Strategic Overview: The "Tale of Two Nitrogens"

In medicinal chemistry, the pyrazolyl piperidine scaffold (e.g., Tofacitinib analogs) presents a classic chemoselective challenge: distinguishing between the aliphatic piperidine nitrogen and the aromatic pyrazole nitrogen.

Successful methylation requires a rigorous understanding of the electronic landscape:

-

Piperidine Nitrogen (

): Highly basic ( -

Pyrazole Nitrogen (

): Amphoteric but weakly acidic (

This guide prioritizes regiocontrol on the pyrazole ring, assuming the piperidine is orthogonally protected (e.g.,

Reagent Selection Matrix

The choice of methylating agent dictates safety, selectivity, and scalability.

| Reagent | Mechanism | Reactivity | Regioselectivity (N1:N2) | Safety Profile | Recommended Use |

| Methyl Iodide (MeI) | High | Low (often ~1:1) | Toxic, volatile | Small-scale, difficult substrates. | |

| Dimethyl Sulfate (DMS) | Very High | Low | Highly Toxic, Carcinogen | Avoid unless strictly necessary for scale-up cost. | |

| Dimethyl Carbonate (DMC) | Moderate | Moderate to High (Thermodynamic) | Green, Non-toxic | Preferred for Process Chemistry. | |

| Trimethyl Orthoformate | Acid Cat. | Low | High (Steric control) | Low Toxicity | Specialized N-methylation. |

| Masked Methyl | High | Excellent (>90:1) | Moderate | High-value, complex intermediates requiring strict regiocontrol. |

Decision Logic & Workflow

The following decision tree illustrates the critical path for selecting the correct protocol based on substrate constraints.

Figure 1: Decision matrix for N-methylation of pyrazolyl piperidine scaffolds.

Detailed Experimental Protocols

Protocol A: Standard Kinetic Methylation (MeI)

Context: Best for small-scale discovery where yield is prioritized over green chemistry, or when steric hindrance naturally favors one isomer.

Reagents:

-

Substrate:

-Boc-4-(1H-pyrazol-4-yl)piperidine (1.0 eq) -

Base: Cesium Carbonate (

) (1.5 eq) — Preferred over NaH for milder handling. -

Electrophile: Methyl Iodide (MeI) (1.2 eq)

-

Solvent: DMF (Anhydrous) or Acetonitrile

Procedure:

-

Dissolution: Charge substrate (1.0 mmol) and

(1.5 mmol) into a flame-dried flask under -

Addition: Cool to 0°C. Add MeI (1.2 mmol) dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (Expect M+15 mass shift).

-

Workup: Quench with sat.

. Extract with EtOAc (3x). Wash organics with water (critical to remove DMF) and brine. -

Purification: Silica gel chromatography.

-

Note: Regioisomers (N1-Me vs N2-Me) often separate well on silica using a gradient of Hexane/EtOAc or DCM/MeOH.

-

Protocol B: Green Thermodynamic Methylation (DMC)

Context: Ideal for process scale-up. Uses Dimethyl Carbonate (DMC), which is non-toxic and biodegradable.[1] Requires a catalyst (DABCO) to activate DMC.[2]

Reagents:

-

Substrate: 1.0 eq

-

Reagent/Solvent: Dimethyl Carbonate (DMC) (10–20 eq) — Acts as both reagent and solvent.

-

Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1–0.5 eq) or TMEDA.

Procedure:

-

Setup: In a pressure tube or autoclave (DMC boils at 90°C; reaction requires higher temp), combine substrate, DABCO (0.2 eq), and DMC.

-

Reaction: Seal and heat to 130°C–150°C for 12–18 hours.

-

Workup: Cool to RT. Concentrate the mixture under reduced pressure (rotavap) to recover excess DMC (recyclable).

-

Purification: The residue often contains minimal salts compared to Protocol A. Flash chromatography as needed.

Analytical Validation: The "Regio-Check"

Distinguishing N1-methyl from N2-methyl isomers is the most common failure mode. Do not rely solely on LCMS (identical mass).

Method: 1D NOE / 2D NOESY NMR

-

Concept: Nuclear Overhauser Effect (NOE) detects protons close in space (<5 Å).

-

Experiment: Irradiate the new

-Methyl peak ( -

Interpretation:

-

Isomer A (N1-Me): If you see an NOE correlation to the piperidine ring protons (specifically the methine CH at the attachment point), the methyl is on the nitrogen proximal to the piperidine.

-

Isomer B (N2-Me): If you see NOE correlations only to the pyrazole C-H or substituents on the far side, and no interaction with the piperidine, it is the distal isomer.

-

| Feature | N1-Methyl (Proximal) | N2-Methyl (Distal) |

| NOE Signal | Strong correlation to Piperidine C4-H | No correlation to Piperidine |

| 13C NMR | C3 and C5 shifts distinct | C3 and C5 shifts distinct |

| TLC ( | Typically lower (more polar) | Typically higher (less polar) |

References

-

Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." Organic Process Research & Development, 2014 .

-

Enomoto, A. et al. "Environmentally Friendly Synthesis of N-Methylated Nitrogen Heterocycles using Dimethyl Carbonate." Heterocycles, 2019 .[7][8]

-

BenchChem. "Selective N-Methylation of Pyrazoles: Technical Note." BenchChem Technical Library, 2025 .

-

Ji, Y. et al. "Catalytic Methyl Transfer from Dimethylcarbonate."[1] Journal of Organic Chemistry, 2013 .[1]

-

K.C.K. Swamy et al. "Regioselective N-alkylation of pyrazoles." ResearchGate, 2024 .[2]

Sources

- 1. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Reductive amination protocols involving 2-pyrazolyl piperidines

Application Note: High-Precision Reductive Amination of 2-Pyrazolyl Piperidines

Executive Summary & Strategic Context

The 2-pyrazolyl piperidine scaffold is a privileged substructure in medicinal chemistry, appearing frequently in Janus kinase (JAK) inhibitors, ALK inhibitors (e.g., Crizotinib analogues), and Factor Xa inhibitors. However, derivatizing the secondary amine of this scaffold via reductive amination presents unique challenges:

-

Steric Hindrance: The substituent at the C2 position of the piperidine ring creates significant steric bulk, impeding the nucleophilic attack of the nitrogen on the carbonyl carbon (the rate-determining step in iminium formation).

-

Electronic Interference: The pyrazole moiety is an electron-rich aromatic system that can coordinate with Lewis acid catalysts or transition metals, potentially poisoning standard catalytic cycles.

-

Equilibrium Shifting: Due to sterics, the equilibrium between the hemiaminal and the iminium ion is often unfavorable, requiring specific dehydrating conditions.

This guide provides two field-proven protocols: a Standard Acid-Mediated Protocol for reactive aldehydes and a Titanium(IV)-Mediated Protocol for ketones and sterically demanding substrates.

Decision Matrix & Mechanism

Before selecting a protocol, analyze your electrophile (carbonyl source). The steric environment of the 2-pyrazolyl piperidine demands a tailored approach.

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on electrophile reactivity.

Method A: The STAB Protocol (Standard)

Best for: Aliphatic and aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Scientific Rationale

STAB is a mild hydride donor that reacts rapidly with iminium ions but slowly with aldehydes. For 2-substituted piperidines, the formation of the iminium ion is the bottleneck. We utilize Acetic Acid (AcOH) not just as a solvent modifier, but to protonate the hemiaminal intermediate, facilitating water loss—a critical step often stalled by the adjacent pyrazole bulk.

Protocol Steps

-

Preparation: In a dry reaction vial, dissolve the 2-pyrazolyl piperidine (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

-

Note: DCE is preferred over DCM due to its higher boiling point and superior solubility for polar heterocycles.

-

-

Carbonyl Addition: Add the Aldehyde (1.2 – 1.5 equiv) .

-

Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv) .

-

Critical: Do not skip this. The steric bulk at C2 suppresses spontaneous imine formation.

-

-

Equilibration: Stir at room temperature for 30–60 minutes . This allows the hemiaminal/iminium equilibrium to establish before reduction.

-

Reduction: Add NaBH(OAc)₃ (1.5 – 2.0 equiv) in one portion.

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS (look for disappearance of amine and appearance of product mass).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Dry over Na₂SO₄ and concentrate.

Method B: The Titanium(IV) Protocol (Advanced)

Best for: Ketones, electron-deficient aldehydes, or when Method A fails. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[1]

Scientific Rationale

When reacting a sterically hindered secondary amine (2-pyrazolyl piperidine) with a ketone, the equilibrium lies heavily toward the starting materials. STAB is often too bulky and weak to reduce the trace iminium present. Titanium(IV) Isopropoxide serves a dual function:

-

Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the hindered piperidine nitrogen.

-

Water Scavenger: Irreversibly hydrolyzes to TiO₂, consuming the water produced during condensation and driving the equilibrium toward the enamine/imine/iminium species (Le Chatelier’s principle).

Protocol Steps

-

Complexation: In a dry vial under inert atmosphere (N₂/Ar), combine 2-pyrazolyl piperidine (1.0 equiv) and the Ketone (1.2 – 1.5 equiv) .

-

Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 equiv) via syringe.

-

Note: The mixture may become viscous. If stirring is difficult, add a minimal amount of anhydrous THF, but running this neat is most effective for forcing conversion.

-

-

Forcing Conditions: Stir the mixture at room temperature for 6–12 hours .

-

Optimization: If the ketone is extremely hindered, heat to 40–50°C.

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol (EtOH) or Methanol (MeOH) (approx. 2 mL per mmol substrate).

-

Reduction: Carefully add Sodium Borohydride (NaBH₄) (2.0 equiv) .

-

Caution: Exothermic gas evolution (H₂) will occur.

-

-

Quenching (The "Titanium Emulsion" Fix):

-

Add water (1 mL) to quench. A white sticky precipitate (TiO₂) will form.

-

Crucial Step: Dilute with EtOAc and filter the suspension through a Celite pad to remove titanium salts. Washing the filter cake thoroughly is essential to recover the product trapped in the TiO₂ matrix.

-

Comparative Data & Troubleshooting

Table 1: Protocol Comparison for 2-Pyrazolyl Piperidine Substrates

| Feature | Method A (STAB) | Method B (Ti-Mediated) |

| Primary Target | Aldehydes | Ketones / Hindered Aldehydes |

| Mechanism | Direct Reductive Amination | Lewis-Acid Assisted Pre-formation |

| Water Sensitivity | Tolerant (uses AcOH) | Sensitive (Ti(OiPr)₄ hydrolyzes) |

| Reaction Time | Fast (2–6 h) | Slow (Overnight + Reduction) |

| Side Reactions | Reduction of aldehyde to alcohol | Isopropylation of amine (rare, if Ti is old) |

| Yield (Typical) | 75–95% | 60–85% |

Troubleshooting Guide

-

Problem: No reaction with Ketone (Method A).

-

Root Cause: Steric clash between the C2-pyrazole and the ketone prevents iminium formation.

-

Solution: Switch to Method B immediately. The Titanium is required to force the dehydration.

-

-

Problem: Low Yield / Trapped Product (Method B).

-

Root Cause: Product is coordinating to the Titanium salts during workup.

-

Solution: During the Celite filtration, wash with 10% MeOH in DCM instead of pure EtOAc. The polarity helps break the Ti-N coordination.

-

-

Problem: De-halogenation.

-

Context: If your pyrazole or the aldehyde contains a Bromine/Iodine.

-

Solution: Avoid catalytic hydrogenation. STAB and NaBH₄ are generally safe, but avoid prolonged heating with NaBH₄.

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

Rayani, R. H. , et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7] [Link]

Sources

- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]

- 7. designer-drug.com [designer-drug.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Pyrazole N-Methylation

Welcome to the technical support center dedicated to the nuanced challenge of regioselective N-methylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex issue of controlling methylation at the N1 versus N2 position of the pyrazole ring. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to empower you to navigate this synthetic hurdle with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the N-methylation of unsymmetrically substituted pyrazoles?

The core challenge lies in controlling the regioselectivity of the methylation process. Pyrazoles possess two adjacent and often electronically similar nitrogen atoms (N1 and N2). This similarity in reactivity frequently leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult and costly to separate.[1] Traditional methylating agents, such as methyl iodide or dimethyl sulfate, are notoriously unselective and often yield isomer mixtures approaching a 1:1 ratio in the absence of strong directing effects from the pyrazole substituents.[1][2]

Q2: What are the key factors that govern N1 vs. N2 selectivity?

The regiochemical outcome of pyrazole N-methylation is a delicate interplay of several factors. A thorough understanding of these allows for rational optimization.

-

Steric Hindrance: This is often the most intuitive factor. Bulky substituents on the pyrazole ring (typically at the C3 or C5 position) will sterically shield the adjacent nitrogen atom, directing the methylating agent to the more accessible nitrogen.[1][3] Conversely, employing a sterically demanding methylating agent can also enhance selectivity for the less hindered nitrogen.[1][2]

-

Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the N1 and N2 atoms.[1][3][4] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it. These effects can be subtle and are often considered in conjunction with steric factors.

-

Reaction Conditions: The choice of base, solvent, temperature, and even the counter-ion of the base can profoundly influence the N1/N2 ratio.[1][4] For instance, polar aprotic solvents like DMF and DMSO are often used and can favor the formation of a single regioisomer.[3]

-

Nature of the Methylating Agent: The reactivity and structure of the methylating agent are critical. Simple agents like methyl iodide offer poor selectivity, whereas more sophisticated, sterically hindered reagents have been developed to achieve high N1 selectivity.[1][2][5][6]

-

Kinetic vs. Thermodynamic Control: The reaction can be governed by either kinetic or thermodynamic control.[7][8][9][10][11] The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable. Reaction conditions, particularly temperature and time, determine which product dominates.[9] Low temperatures and short reaction times typically favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product.[9]

Q3: Are there highly reliable methods for achieving N1-selectivity?

Yes, significant progress has been made in developing robust methods for selective N1-methylation:

-

Sterically Hindered "Masked" Methylating Agents: A highly effective strategy involves using bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane).[1][2] These reagents selectively alkylate the less hindered N1 position. A subsequent fluoride-mediated protodesilylation step cleanly reveals the N1-methyl group, often achieving N1/N2 ratios greater than 99:1.[2][5][6]

-

Biocatalysis: The use of engineered enzymes, specifically halide methyltransferases, can offer exceptional regioselectivity, often exceeding 99%.[1][2] This approach is particularly valuable for its mild reaction conditions and environmental compatibility, though it may require specialized expertise and enzyme screening.

-

Protecting Group Strategies: A classic chemical approach involves temporarily protecting one of the nitrogen atoms.[1][12] This directs methylation to the unprotected nitrogen, after which the protecting group is removed. While effective, this adds steps to the synthetic sequence.

Q4: When is N2-selectivity observed or desired?

While N1-methylated pyrazoles are more common in drug candidates, N2-isomers are also of significant interest.[13][14] Achieving N2-selectivity can be more challenging. Recent advances using machine learning and Bayesian optimization have identified unconventional basic conditions for Knorr-type pyrazole condensations that can highly favor the N2-isomer.[13][14][15] Mechanistic studies suggest these conditions allow for a reversible equilibrium of a hemiaminal intermediate that, upon dehydration, selectively yields the N2-product.[13][14][15] In some cases, specific alkylating agents containing functionalities capable of intramolecular interactions (e.g., hydrogen bonding) can favor N2 alkylation by stabilizing the transition state.[16]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to resolving poor regioselectivity and other common issues.

Issue 1: My reaction yields a nearly 1:1 mixture of N1 and N2 isomers.

This is a classic symptom of using a non-selective methylating agent under conditions where steric and electronic factors of the pyrazole substrate do not provide a strong directing effect.

Troubleshooting Workflow:

Troubleshooting workflow for poor regioselectivity.

Detailed Steps & Explanations:

-

Change the Methylating Agent (Highest Impact): The most robust solution is often to switch from simple reagents like methyl iodide to a sterically hindered one. The use of α-halomethylsilanes provides a "masked" methyl group that directs alkylation to the less hindered N1 position with high fidelity.[2][5][6]

-

Modify the Solvent System: This is a practical first step if you wish to continue with a simpler methylating agent. Switching from standard solvents like THF or ethanol to polar aprotic solvents (DMF, DMSO) or, notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3][17] Fluorinated alcohols are thought to achieve this through unique solvation and hydrogen-bonding properties.[17]

-

Screen Bases: The choice of base is critical. A weak base might not fully deprotonate the pyrazole, leading to a complex reaction profile. For less acidic pyrazoles, strong bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are required.[1] The counter-ion can also play a role; for instance, magnesium-based catalysts have been shown to favor N2-alkylation.[3]

-

Investigate Temperature: Explore a range of temperatures. Running the reaction at a lower temperature may favor the kinetically preferred isomer, whereas a higher temperature may allow the system to equilibrate to the more thermodynamically stable isomer.[1][9]

Issue 2: The reaction is selective, but for the undesired regioisomer.

This indicates that the inherent steric and/or electronic properties of your substrate and reagents favor the formation of the unwanted product under the current conditions.

Causality & Solutions:

-

Steric Dominance: If your desired isomer is at the more sterically hindered nitrogen, standard alkylation is unlikely to be successful.

-

Solution: This is a prime scenario for a protecting group strategy. Protect the more accessible nitrogen, perform the methylation, and then deprotect.

-

-

Electronic Control: The electronic landscape of your pyrazole may strongly favor one nitrogen's nucleophilicity over the other.

-

Solution 1: Attempt to override the electronic preference by using a very bulky methylating agent to enforce a steric-based outcome.

-

Solution 2: Consider a different synthetic approach entirely, such as a Knorr pyrazole synthesis, where conditions have been identified that can selectively produce either the N1 or N2 isomer by controlling an intermediate equilibrium.[13][14][15]

-

Issue 3: I'm observing side reactions, such as over-methylation.

Over-methylation results in the formation of a quaternary pyrazolium salt. This is more common with highly reactive methylating agents (e.g., dimethyl sulfate) or when using a large excess of the reagent.

Mitigation Strategies:

-

Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the methylating agent.

-

Monitor the Reaction: Closely follow the reaction progress by TLC or LC-MS to stop it once the starting material is consumed, before significant over-methylation occurs.[1]

-

Reduce Reactivity: If possible, switch to a less reactive methylating agent.

Issue 4: The N1 and N2 isomers are inseparable by column chromatography.

If the regioisomers have very similar polarities, separation can be a significant challenge.[1]

Separation Tactics:

-

Vary the Eluent System: Experiment with different solvent systems. Adding a small amount of an amine (e.g., triethylamine) for basic compounds or an acid (e.g., acetic acid) for acidic compounds can sometimes improve separation.[1]

-

Change the Stationary Phase: If silica gel fails, try alumina (basic or neutral) or reversed-phase (C18) chromatography.

-

Derivatization: If separation remains impossible and a protecting group strategy was not used initially, consider if one of the isomers can be selectively derivatized to alter its polarity, allowing for separation, followed by removal of the derivatizing group. This is a less ideal, multi-step solution.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the typical influence of various reaction parameters on the N1/N2 regioselectivity.

| Parameter | Condition 1 | Outcome 1 (N1:N2) | Condition 2 | Outcome 2 (N1:N2) | Rationale & Reference |

| Methylating Agent | Methyl Iodide (MeI) | Often Poor (e.g., 3:1 to 1:1) | (Chloromethyl)triisopropoxysilane | Excellent (e.g., >95:5 to >99:1) | Steric bulk of the silane reagent directs alkylation to the less hindered N1 position.[2][6] |

| Solvent | Ethanol (protic) | Moderate to Poor | HFIP (fluorinated alcohol) | Often Excellent (>95:5) | Fluorinated alcohols can dramatically enhance regioselectivity through unique solvation effects.[17] |

| Base | K₂CO₃ (mild base) | Substrate Dependent | NaH / KHMDS (strong base) | Often Improved | Ensures complete deprotonation of the pyrazole N-H, leading to a cleaner reaction profile.[1][4][18] |

| Temperature | High Temp (e.g., 80 °C) | Favors Thermodynamic Product | Low Temp (e.g., 0 °C) | Favors Kinetic Product | Allows for either equilibration to the more stable product or trapping of the faster-forming product.[9] |

Experimental Protocols

Protocol 1: High N1-Selectivity using a Masked Methylating Agent

This protocol is adapted from methodologies employing α-halomethylsilanes for highly regioselective N1-methylation.[2]

Workflow for N1-selective methylation.

Materials:

-

Substituted Pyrazole (1.0 equiv)

-

Anhydrous THF and Anhydrous DMSO

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

-

(Chloromethyl)triisopropoxysilane (1.2 equiv)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 2.0 equiv)

-

Water, Ethyl Acetate, Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

N-Alkylation:

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole.

-

Dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.

-

Add the (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the silylated intermediate by TLC or LC-MS.[2]

-

-

Protodesilylation:

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine. Be aware that some polar N-methyl pyrazoles may have water solubility, so minimize aqueous volumes.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

-

References

-

Dalton, T. C., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society. [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

-

Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

-

Dalton, T. C., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society. [Link]

-

Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

-

Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

-

Smith, A. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

-

Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

-

Author, A. A. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

-

Reddit User. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

-

Devi, N. R., et al. (2018). Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). ResearchGate. [Link]

-

Author, A. A. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

-

Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

-

Pettinari, R., et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. UNICAM. [Link]

-

Author, A. A. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

-

Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. jackwestin.com [jackwestin.com]

- 12. reddit.com [reddit.com]

- 13. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. wuxibiology.com [wuxibiology.com]

- 17. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

Removing palladium residues from pyrazolyl piperidine products

Topic: Removing Palladium Residues from Pyrazolyl Piperidine Scaffolds Audience: Process Chemists & API Developers

Introduction: The "Chelation Competition"

Welcome to the technical support hub for palladium (Pd) removal. You are likely here because standard washes failed to bring your Pd levels below ICH Q3D limits (typically <10 ppm for oral dosing).

The Core Problem: Pyrazolyl piperidine scaffolds are not passive substrates. They are competitor ligands .

-

The Piperidine: The secondary amine is a strong Lewis base.

-

The Pyrazole: The

nitrogen is an excellent ligand for Pd(II). -

The Consequence: Your product is actively chelating the palladium, creating a thermodynamic tug-of-war between your product and the removal agent. Standard silica or simple carbon treatments often fail because they cannot break this specific chelation complex.

This guide prioritizes displacement chemistry —using agents with a higher affinity for Pd than your product's nitrogen atoms.

Module 1: Diagnostic & Strategy (FAQ)

Q: I used standard silica thiol, but my Pd levels are stuck at 500 ppm. Why?

A: The binding constant (

-

Fix: Switch to a "chelating" scavenger like DMT (Dimercaptotriazine) or Thiourea . These are bidentate/tridentate ligands that form a much more stable complex with Pd than the monodentate thiol.

Q: My product is colored (grey/brown) even after filtration. Is this Pd(0) or Pd(II)? A: Dark particulates usually indicate colloidal Pd(0).

-

Fix: Pd(0) is not easily scavenged by ligands designed for Pd(II). You must oxidize the Pd back to Pd(II) (mild oxidation) or use a scavenger specifically doped for Pd(0) removal (often carbon-based, though see warnings below).

Q: Can I just use activated carbon? A: Proceed with caution. Pyrazolyl piperidines are polar and amine-rich.

-

Risk: Activated carbon often binds the piperidine moiety via non-specific adsorption, leading to significant yield loss (10–20%).

-

Recommendation: Use functionalized silica (SiliCycle or similar) or the "NAC Wash" (Module 3) to preserve yield.

Module 2: Solid-Supported Scavenger Protocol

This is the industry standard for high-value intermediates. It relies on functionalized silica beads that can be filtered off.[1]

Scavenger Selection Matrix

| Scavenger Type | Functional Group | Mechanism | Best For | Relative Cost |

| SiliaMetS® Thiol | Propylthiol (-SH) | Monodentate | General purpose, low-level contamination. | Low |

| SiliaMetS® DMT | Dimercaptotriazine | Tridentate Chelation | High-affinity binding. Breaks tough product-Pd complexes. | Medium |

| SiliaMetS® Thiourea | Thiourea | Bidentate | Pd(II) species, highly effective in polar solvents. | Medium |

| SiliaMetS® TAA | Triamine | Chelation | Pd(0) and Pd(II). Good if product is acid-sensitive. | High |

Standard Operating Procedure (Batch Mode)

-

Dissolution: Dissolve crude product in a solvent good for both the product and the scavenger swelling (THF, EtOAc, or DMF). Avoid MeOH if using silica backbones at high temperatures (risk of silica leaching).

-

Loading: Add 4–10 equivalents of scavenger (w/w relative to expected Pd mass, or 5-10% w/w relative to product if Pd mass is unknown).

-

Temperature (Critical): Heat to 50–60°C .

-

Why? Scavenging is a kinetic process. Room temperature is often insufficient to overcome the activation energy required to break the Product-Pd bond.

-

-

Time: Agitate for 4–12 hours .

-

Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

-

Analysis: Test filtrate via ICP-MS.

Visual Workflow: Scavenger Decision Tree

Caption: Decision logic for selecting the appropriate solid-supported scavenger based on Pd oxidation state and initial screening results.

Module 3: The "NAC Wash" (Wet Chemistry Alternative)

When solid scavengers fail or are too expensive for scale-up, N-Acetylcysteine (NAC) extraction is the most robust "wet" method for nitrogen heterocycles. NAC is a water-soluble amino acid derivative that chelates Pd strongly.

Mechanism

NAC competes with the pyrazole/piperidine for the Pd. Under basic conditions, the carboxylic acid of NAC is deprotonated, increasing water solubility of the Pd-NAC complex, allowing it to be washed away in the aqueous layer.

Step-by-Step Protocol

-

Preparation: Dissolve the crude pyrazolyl piperidine in a water-immiscible organic solvent (e.g., Isopropyl Acetate (IPAc) , 2-MeTHF , or DCM ).

-

Reagent Addition: Add 0.5 – 1.0 equivalents (relative to the product, or 20-50 eq relative to Pd) of N-Acetylcysteine.

-

Digestion: Heat the mixture to 50–60°C for 1–2 hours.

-

Note: At this stage, the Pd is transferring from the product to the NAC.

-

-

Basification: Cool to room temperature. Add aqueous base (e.g., 0.5 M NaOH or K2CO3 ) to adjust pH to 8–9.

-

Crucial Step: This ensures the NAC-Pd complex is anionic and drives it into the aqueous phase.

-

-

Extraction: Stir vigorously for 15 minutes. Stop stirring and let layers separate.

-

Separation: Drain the aqueous layer (which should now contain the dark/colored Pd complex).

-

Polish: Wash the organic layer once with water or brine.

Visual Workflow: The NAC Wash

Caption: Workflow for N-Acetylcysteine (NAC) complexation and extraction.

Module 4: Crystallization (The Final Polish)

Crystallization is excellent for reaching <1 ppm levels, but only after the bulk Pd (>1000 ppm) has been reduced to <100 ppm using Module 2 or 3.

-

Warning: If Pd levels are high (>500 ppm), the Pd complex can act as a seed or co-crystallize, resulting in higher ppm in the crystal than the mother liquor.

-

Strategy: Use a "recrystallization with scavenger" approach. Add 5% wt/wt SiliaMetS Thiol or Activated Carbon (Darco KB-B) to the hot crystallization solution, filter hot, then allow to cool and crystallize.

References

-

ICH Q3D Elemental Impurities Guidelines. (2022). International Council for Harmonisation.[2]

-

SiliCycle Metal Scavenging Case Studies. (n.d.). SiliCycle Application Notes.

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

-

Biotage Metal Scavenging User Guide. (2023). Biotage Technical Resources.

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.

Sources

Resolving solubility issues of free base vs hydrochloride salt

Welcome to the Solubility Optimization Help Desk .

I am your Senior Application Scientist. I have designed this guide not just to tell you what to do, but to explain why your current approach might be failing. In drug development, solubility is rarely a binary "dissolves/doesn't dissolve" problem—it is a dynamic equilibrium governed by pH, counter-ion concentration, and thermodynamics.

Below is your troubleshooting roadmap, specifically tailored for the interface between Free Bases and their Hydrochloride (HCl) Salts .

Module 1: The Diagnostic Triage

Before you add more solvent or change temperature, determine the root cause of your solubility failure. Use this logic flow to categorize your issue.

Figure 1: Diagnostic logic flow to identify if the failure is kinetic, thermodynamic, or stability-related.

Module 2: Troubleshooting HCl Salt Solubility

The Issue: "I converted my free base to an HCl salt to improve solubility, but it precipitates in Simulated Gastric Fluid (SGF) or 0.1 N HCl."

The Diagnosis: You are likely a victim of the Common Ion Effect .

The Mechanism:

Many researchers assume that because HCl salts are formed with acid, they will be infinitely soluble in acidic media. This is false. The solubility product (

In 0.1 N HCl (pH 1.0), the concentration of chloride ions (

Corrective Protocol:

-

Calculate the Theoretical Limit: If your salt has a

of -

Switch Counter-ions: If the Common Ion Effect is limiting your dose in gastric models, switch to a counter-ion not present in the media (e.g., Mesylate, Tosylate, or Fumarate).

-

Use Surfactants: If you must use HCl, add 0.5% - 1.0% surfactant (e.g., Tween 80) to wet the crystal lattice and improve apparent solubility, though this does not change the thermodynamic

.

Module 3: The "Disproportionation" Trap

The Issue: "My HCl salt formulation was stable, but after storage or during dissolution at pH > 3, it turned into an insoluble solid."

The Diagnosis: Salt Disproportionation (Conversion back to Free Base).[1][2]

The Mechanism: Every salt has a parameter called pHmax .[3] This is the specific pH value where the solubility of the salt equals the solubility of the free base.

If your formulation contains basic excipients (e.g., Magnesium Stearate, Calcium Carbonate) or if the dissolution media pH is above the pHmax, the HCl is stripped away, and the drug reverts to its hydrophobic free base form.

Data Summary: The Danger Zone

| Parameter | Free Base | HCl Salt | Risk Factor |

|---|

| Solubility | Low (Intrinsic) | High (Usually) | Salt precipitates if

Module 4: Experimental Protocols

Protocol A: Determination of pHmax (The Stability Boundary)

Why: To define the exact pH limit where your salt survives.[2]

-

Preparation: Prepare saturated solutions of the Free Base in buffers ranging from pH 1.0 to 7.0.

-

Preparation: Prepare saturated solutions of the HCl Salt in the same buffers.

-

Equilibration: Shake for 24-48 hours at 25°C.

-

Measurement: Measure the final pH (

) and concentration of the supernatant (HPLC/UV). -

Plotting:

-

Plot Solubility (log scale) vs.

. -

The intersection of the Salt Plateau and the Free Base Slope is your pHmax .

-

Interpretation:

-

If

: Your salt is extremely unstable and will likely disproportionate in the stomach or in formulations. Abandon HCl salt. -

If

: Your salt is robust.

Protocol B: The "Golden Rule" Solubility Screen

Why: To definitively compare Free Base vs. Salt without kinetic artifacts.

-

Excess Solid: Add excess solid (Free Base or Salt) to the vial.

-

Media: Use water and buffered saline (pH 1.2, 4.5, 6.8).

-

pH Control (Critical): Measure pH after addition. The salt will acidify the water; the free base will alkalinize it. Adjust back to target pH using 1N HCl or NaOH if necessary to maintain the environment.

-

Separation: Centrifuge/Filter (0.22 µm).

-

Analysis: Analyze filtrate concentration.

-

Solid State Check: Analyze the remaining solid residue by XRPD or DSC.

Module 5: Workflow Visualization

The following diagram illustrates the mechanism of Disproportionation, the most common failure mode for HCl salts.

Figure 2: Mechanism of Salt Disproportionation. Basic excipients or high pH media drive the equilibrium toward the insoluble Free Base.

References

-

Serajuddin, A. T. M. (2007).[9][10][11] Salt formation to improve drug solubility.[2][8][9][10][12][13] Advanced Drug Delivery Reviews, 59(7), 603-616.[9][10][11] Link

- Core Reference: Defines the fundamental physics of salt solubility, pHmax, and .

-

Pudipeddi, M., & Serajuddin, A. T. M. (2005).[11] Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.[11] Link

- Context: Discusses the relationship between crystal l

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[12] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

- Context: The definitive textbook for salt selection and counter-ion properties.

-

Merrit, J.M., et al. (2013).[3] Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Pharmaceutical Research, 30, 203–217. Link

- Context: detailed methodology for predicting disproportion

Sources

- 1. Making sure you're not a bot! [helda.helsinki.fi]

- 2. crystalpharmatech.com [crystalpharmatech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Abu Serajuddin - Google Scholar [scholar.google.com]

- 12. scribd.com [scribd.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Minimizing side reactions in Suzuki coupling of hindered piperidines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered piperidine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when forming C(sp³)–C(sp²) bonds with these sterically demanding substrates. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

The coupling of hindered secondary aza-heterocycles like piperidines is a non-trivial synthetic challenge. The steric bulk adjacent to the reacting center can significantly impede the key steps of the catalytic cycle, making the reaction susceptible to a variety of side reactions that are less common with simpler substrates.[1][2][3] This guide addresses these specific challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be observing in your reaction outcomes. Each answer explains the potential underlying cause and provides a logical sequence of steps to resolve the issue.

Q1: My reaction has a low yield, and I'm recovering a significant amount of my aryl halide starting material. What's going wrong?

This is a classic symptom of a sluggish or stalled catalytic cycle, most often pointing to an inefficient oxidative addition step. The steric hindrance of the piperidine coupling partner may require a highly active catalyst to overcome the energy barrier for the palladium to insert into the aryl halide C-X bond.

Causality & Troubleshooting Steps:

-

Verify Catalyst and Ligand Integrity: The first and most critical step is to ensure your catalyst system is active.

-

Palladium Source: Are you using a reliable source of Pd(0) or a pre-catalyst that efficiently generates Pd(0) in situ?[4] Sources like Pd₂(dba)₃ are Pd(0), while Pd(OAc)₂ or PdCl₂(dppf) are Pd(II) pre-catalysts that require in-situ reduction.[4][5]

-

Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation.[5] Ensure your ligand has been stored under an inert atmosphere and use fresh bottles whenever possible. Oxidized phosphine ligands cannot effectively coordinate to the palladium center, leading to catalyst deactivation.

-

-

Increase Catalyst Activity (Ligand Choice): For hindered substrates, standard ligands like PPh₃ are often insufficient. You need to employ ligands designed to promote the coupling of challenging substrates.

-

Switch to Bulky, Electron-Rich Ligands: Ligands from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃) are designed to accelerate both oxidative addition and reductive elimination.[6][7] N-Heterocyclic Carbenes (NHCs) are also excellent choices for their strong electron-donating ability and stability.[6][8]

-

Increase Ligand:Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation and catalyst death.[5] Ensure you are using an appropriate ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and palladium source.[5]

-

-

Optimize Reaction Temperature: Many Suzuki couplings require heating to overcome activation barriers.[5] If you are running the reaction at a moderate temperature (e.g., 80 °C), a careful, incremental increase (e.g., to 100-110 °C) may significantly improve the rate of oxidative addition. Monitor for substrate decomposition at higher temperatures.

Q2: My desired product is forming, but it's contaminated with a significant amount of homocoupled biaryl (from the boronic acid/ester). How do I prevent this?

Boronic acid homocoupling is a pervasive side reaction, typically driven by two main factors: the presence of oxygen and/or an excess of reactive Pd(II) species in the reaction mixture.[4][9][10]

Causality & Troubleshooting Steps:

-

Improve Degassing Technique: This is the most common cause of homocoupling.[5][10] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[4][11]

-

Method: A simple sparge with an inert gas (argon or nitrogen) for 15-30 minutes is good, but a series of "freeze-pump-thaw" cycles (at least three) is far more effective at removing dissolved oxygen, especially for viscous solvents like DMF or dioxane.

-

Procedure: Ensure all your reagents (solvents, base solutions) are rigorously degassed before adding the catalyst.

-

-